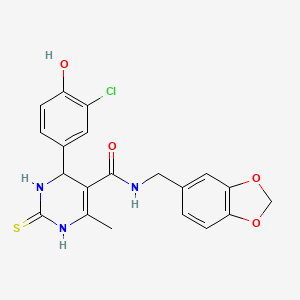

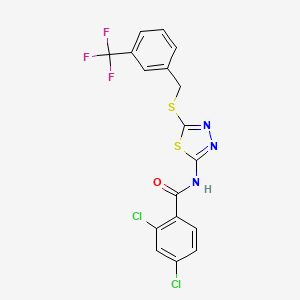

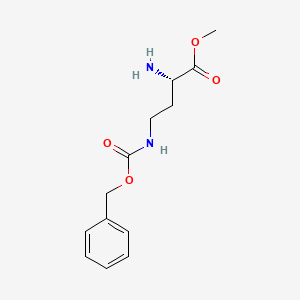

![molecular formula C7H9N3O B2750631 1-Methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one CAS No. 2168301-65-1](/img/structure/B2750631.png)

1-Methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one” is a chemical compound that belongs to the class of pyrazolopyridine derivatives . Pyrazolopyridines are nitrogen-containing heterocycles and are among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced .Applications De Recherche Scientifique

Pyrazolo[3,4-b]pyridine Kinase Inhibitors The pyrazolo[3,4-b]pyridine scaffold, closely related to the structure of 1-Methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one, has shown significant versatility in the design of kinase inhibitors. This heterocyclic motif interacts with kinases through multiple binding modes, making it a recurring element in kinase inhibition patents from various organizations. The scaffold typically binds to the hinge region of the kinase, highlighting its importance in creating potent and selective kinase inhibitors. This has positioned pyrazolo[3,4-b]pyridine derivatives as crucial scaffolds in kinase inhibitor design, with applications spanning a wide range of kinase targets (Wenglowsky, 2013).

Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold Another related scaffold, pyrazolo[1,5-a]pyrimidine, has been extensively explored for its broad medicinal properties, including anticancer, anti-infectious, anti-inflammatory activities, and more. The structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine derivatives have garnered attention among medicinal chemists, leading to several lead compounds for various disease targets. This highlights the scaffold's potential in drug discovery and the opportunity for further exploration by medicinal chemists (Cherukupalli et al., 2017).

Chemistry and Properties of Pyrazole-pyridine/pyrazine Ligands Pyrazole-pyridine/pyrazine ligands, closely related to the chemical structure of interest, have been studied for their synthesis, magnetic properties, and applications in creating spin crossover (SCO) active iron(II) complexes. These studies emphasize the ligands' role in affecting the magnetic properties of the complexes, showcasing their potential in material science and coordination chemistry (Olguín & Brooker, 2011).

Hybrid Catalysts for Synthesizing Pyranopyrimidine Scaffolds The pyranopyrimidine core, including structures akin to this compound, is vital for the medicinal and pharmaceutical industries due to its synthetic applications and bioavailability. Hybrid catalysts have been employed to develop substituted pyranopyrimidine derivatives, highlighting the importance of this scaffold in generating lead molecules for therapeutic applications (Parmar et al., 2023).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit pde5a1 guanosine cyclic monophosphate (cgmp) hydrolysing activity . This suggests that 1-Methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one may also target similar enzymes or pathways.

Biochemical Pathways

If this compound indeed targets pde5a1, it could potentially affect the cgmp pathway, leading to downstream effects on cellular signaling .

Result of Action

Inhibition of pde5a1 and the potential impact on the cgmp pathway could lead to a variety of cellular responses, depending on the specific context and cell type .

Propriétés

IUPAC Name |

1-methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-10-6-2-3-7(11)9-5(6)4-8-10/h4H,2-3H2,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCYWLIODMEELD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)NC(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

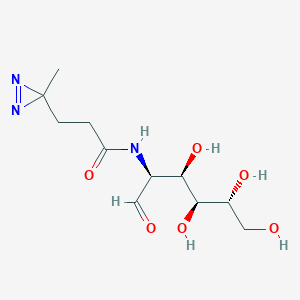

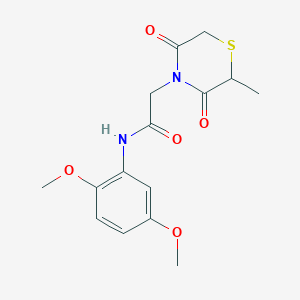

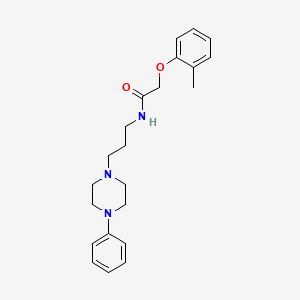

![N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide](/img/structure/B2750558.png)

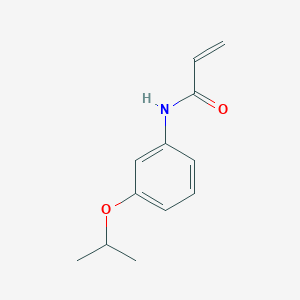

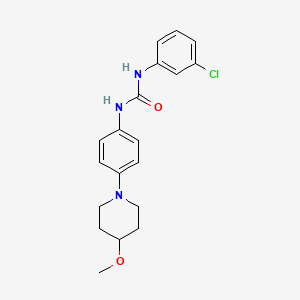

![2-(cyclopropanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-4-carboxamide](/img/structure/B2750563.png)

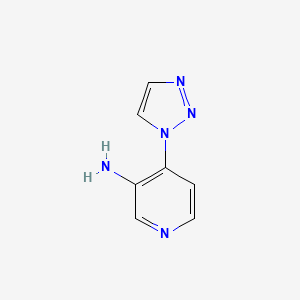

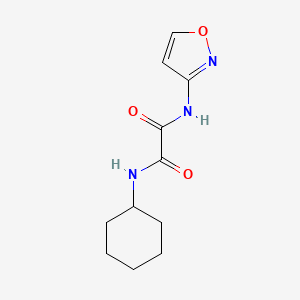

![N-[2-(2-Phenylphenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2750565.png)

![N-benzyl-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-methylprop-2-enamide](/img/structure/B2750569.png)